molecular formula C11H7ClN2 B1354667 2-Chloro-7-methylquinoline-3-carbonitrile CAS No. 79249-34-6

2-Chloro-7-methylquinoline-3-carbonitrile

Cat. No.: B1354667
CAS No.: 79249-34-6
M. Wt: 202.64 g/mol
InChI Key: DGGQDYSNXXNQQJ-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂ and a molecular weight of 202.64 g/mol (CAS No. 79249-34-6) . It features a quinoline backbone substituted with a chlorine atom at position 2, a methyl group at position 7, and a nitrile group at position 2. This compound is primarily utilized in medicinal chemistry and materials science due to its structural versatility, which allows for further derivatization. Its crystalline structure has been studied using X-ray diffraction techniques, confirming the planar quinoline ring system and the spatial orientation of substituents . Commercial suppliers offer this compound with purity levels exceeding 95% for research applications .

Properties

IUPAC Name

2-chloro-7-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-8-5-9(6-13)11(12)14-10(8)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQDYSNXXNQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507576
Record name 2-Chloro-7-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79249-34-6
Record name 2-Chloro-7-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79249-34-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with a suitable nitrile source under specific conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Lewis acids, bases

    Solvents: DMF, DMSO, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while condensation reactions with aldehydes can produce imine derivatives .

Scientific Research Applications

2-Chloro-7-methylquinoline-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Carbonitriles

To contextualize the properties and applications of 2-chloro-7-methylquinoline-3-carbonitrile, the following table compares it with analogous quinoline derivatives. Key differences in substituents, molecular weights, and structural features are highlighted:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Cl (C2), CH₃ (C7), CN (C3) C₁₁H₇ClN₂ 202.64 Intermediate in drug synthesis
2-Chloro-6-methoxyquinoline-3-carbonitrile Cl (C2), OCH₃ (C6), CN (C3) C₁₁H₇ClN₂O 218.64 Enhanced solubility due to methoxy group
2-Chloro-7-methoxyquinoline-3-carbonitrile Cl (C2), OCH₃ (C7), CN (C3) C₁₁H₇ClN₂O 218.64 Photophysical studies; CAS 128259-63-2
4-Chloro-7-fluoro-2-methylquinoline Cl (C4), F (C7), CH₃ (C2) C₁₀H₇ClFN 195.62 Fluorinated analog for bioactivity screening
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (C4), OCH₂CH₃ (C7), NO₂ (C6), CN (C3) C₁₂H₈ClN₃O₃ 277.66 Nitro group enhances reactivity in catalysis
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Cl (C2), CH₃ (C7), saturated C5–C8 ring, CN (C3) C₁₁H₁₁ClN₂ 206.67 Reduced aromaticity for altered pharmacokinetics

Structural and Functional Analysis

Impact of Substituent Position and Type

  • Chlorine vs. Methoxy Groups: Replacing the methyl group at C7 with methoxy (e.g., 2-chloro-7-methoxyquinoline-3-carbonitrile) increases polarity and solubility, making it more suitable for aqueous-phase reactions .
  • Nitrile Group: The cyano group at C3 enhances electrophilicity, enabling nucleophilic additions or cross-coupling reactions critical in drug development .
  • Fluorine Substitution: The 4-chloro-7-fluoro-2-methylquinoline variant exhibits improved metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Crystallographic and Spectroscopic Differences

X-ray studies of this compound reveal a planar quinoline ring with bond angles and lengths consistent with aromatic stabilization. In contrast, saturated derivatives like 2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile show non-planar geometries, reducing conjugation and altering UV-Vis absorption profiles .

Biological Activity

2-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H7ClN2
  • Molecular Weight : 192.63 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities, which include:

  • Antimicrobial : Exhibits activity against a range of bacterial strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Antimalarial : Investigated for efficacy against malaria-causing parasites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
AntimalarialInhibits growth of Plasmodium species

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis, such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
  • Cell Signaling Interference : In cancer cells, it can disrupt signaling pathways that promote cell survival and proliferation, triggering apoptosis.
  • Antiparasitic Action : The compound may interfere with metabolic pathways in malaria parasites, disrupting their growth cycle.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study synthesized various quinoline derivatives and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects on both bacterial strains .
  • Anticancer Potential :
    • Research focused on the compound's effect on human cancer cell lines showed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Antimalarial Activity :
    • A recent investigation into the antimalarial properties revealed that the compound effectively inhibited the growth of Plasmodium falciparum in vitro, demonstrating promise as a lead compound for further development in malaria treatment .

Table 2: Research Findings Summary

Study FocusFindingsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines
AntimalarialEffective against P. falciparum

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